2,4-Pentanedione, 3-fluoro-3-methyl-(9CI)
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Overview
Description
2,4-Pentanedione, 3-fluoro-3-methyl-(9CI) is an organic compound with the molecular formula C6H9FO2 It is a fluorinated derivative of 2,4-pentanedione, featuring a fluorine atom and a methyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentanedione, 3-fluoro-3-methyl-(9CI) can be achieved through several methods. One common approach involves the fluorination of 3-methyl-2,4-pentanedione using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an organic solvent such as acetonitrile.
Industrial Production Methods: Industrial production of 2,4-Pentanedione, 3-fluoro-3-methyl-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Pentanedione, 3-fluoro-3-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Pentanedione, 3-fluoro-3-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 3-fluoro-3-methyl-(9CI) involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The diketone structure allows for keto-enol tautomerism, which can affect its chemical behavior and interactions with enzymes and other biological molecules.
Comparison with Similar Compounds
3-Chloro-2,4-pentanedione: Similar structure but with a chlorine atom instead of fluorine.
2,3-Pentanedione, 4-methyl-: A methylated derivative without the fluorine atom.
2,4-Pentanedione: The non-fluorinated parent compound.
Uniqueness: 2,4-Pentanedione, 3-fluoro-3-methyl-(9CI) is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in applications requiring specific interactions and stability.
Properties
CAS No. |
133860-72-7 |
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Molecular Formula |
C6H9FO2 |
Molecular Weight |
132.13 g/mol |
IUPAC Name |
3-fluoro-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C6H9FO2/c1-4(8)6(3,7)5(2)9/h1-3H3 |
InChI Key |
QALGMGZXYYCIQT-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C(=O)C)F |
Canonical SMILES |
CC(=O)C(C)(C(=O)C)F |
Synonyms |
2,4-Pentanedione, 3-fluoro-3-methyl- (9CI) |
Origin of Product |
United States |
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